3-(4-Methoxybenzamido)propanoic acid
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Overview
Description
3-(4-Methoxybenzamido)propanoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of propanoic acid, featuring a methoxybenzamido group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzamido)propanoic acid typically involves the reaction of 4-methoxybenzoic acid with β-alanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 3-(4-Hydroxybenzamido)propanoic acid.
Reduction: Formation of 3-(4-Methoxyphenylamino)propanoic acid.
Substitution: Formation of various substituted benzamido derivatives.
Scientific Research Applications
3-(4-Methoxybenzamido)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzamido group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 3-(4-Hydroxybenzamido)propanoic acid
- 3-(4-Methylbenzamido)propanoic acid
- 3-(4-Chlorobenzamido)propanoic acid
Comparison: 3-(4-Methoxybenzamido)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets. For instance, the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWDNRHJJLROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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